![molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2](/img/structure/B11876545.png)
8-Quinolinol, 7-[(diethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, 7-[(diethylamino)methyl]- is a quinoline derivative characterized by a diethylamino-methyl substituent at the 7-position of the 8-hydroxyquinoline scaffold. This compound is synthesized via the condensation of 8-hydroxyquinoline with diethylamine and an aldehyde (e.g., 4-chlorobenzaldehyde) in acetone, yielding a Mannich base structure . The diethylamino group enhances electron density at the quinoline core, influencing its chelation capacity, solubility, and biological interactions. Its structural features make it a candidate for applications in medicinal chemistry, particularly as a metal-chelating agent or antimicrobial compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-((Diethylamino)methyl)quinolin-8-ol can be synthesized via the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and diethylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 7-((Diethylamino)methyl)quinolin-8-ol follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Metal Chelation and Coordination Chemistry
The compound acts as a bidentate ligand, coordinating metal ions via its hydroxyl oxygen and quinoline nitrogen. This chelation capability underpins its biological activity, such as disrupting metal-dependent enzymes in microbial or cancerous cells .
Metal Ion | Complex Stability | Biological Relevance |
---|---|---|
Fe³⁺ | High | Disrupts microbial iron metabolism |
Cu²⁺ | Moderate | Induces oxidative stress in cancer cells |
Co²⁺ | Variable | Enhances cytotoxicity in tumor models |
Studies on cobalt(II) complexes with structurally similar 5,7-dihalo-8-quinolinol derivatives demonstrated IC₅₀ values as low as 0.8 nM against Hep-G2 cells, highlighting the role of metal coordination in pharmacological activity .
Electrophilic Substitution Reactions
The electron-rich quinoline ring undergoes directed electrophilic substitutions. For example, formylation via the Duff reaction selectively targets the 5-position due to electronic effects from the 7-diethylaminomethyl and 8-hydroxyl groups .
Reaction Conditions :
-
Reactants : Duff reagent (hexamine, trifluoroacetic acid)
-
Temperature : 80–100°C
The diethylaminomethyl group enhances regioselectivity by donating electron density, favoring para-substitution relative to the hydroxyl group .
Multicomponent Reactions
The compound participates in Betti and Mannich reactions, leveraging its hydroxyl and amine functionalities:
Betti Reaction
Reacts with aldehydes and secondary amines to form aminobenzylquinoline hybrids :
Example :
-
Reactants : m-Tolualdehyde, benzamide
-
Conditions : Ethanol, 72 hours, room temperature
-
Product : N-((8-Hydroxyquinolin-7-yl)(m-tolyl)methyl)benzamide (27% yield)
Mannich Reaction
The diethylaminomethyl group itself can be introduced via Mannich reactions during synthesis, highlighting its reversibility in certain conditions .
Functionalization of the Hydroxyl Group
The 8-hydroxyl group undergoes derivatization to modify solubility or bioactivity:
Reactivity at the Diethylamino Group
The tertiary amine undergoes quaternization or alkylation, altering charge and solubility:
Quaternization :
-
Reactant : Methyl iodide
-
Product : Quaternary ammonium salt (enhanced water solubility)
Biological Activity Through Reactive Intermediates
The compound generates reactive oxygen species (ROS) when complexed with transition metals, contributing to its anticancer effects . For example, Cu(II) complexes catalyze Fenton-like reactions, inducing DNA damage in HeLa cells .
Scientific Research Applications
Chemical Properties and Mechanism of Action
8-Quinolinol, 7-[(diethylamino)methyl]- exhibits chelating properties due to the presence of the hydroxyl group at the 8-position and the diethylamino group at the 7-position. This unique structure enhances its reactivity and biological activity. The compound can form stable complexes with metal ions, which are crucial in various biological processes.
Mechanism of Action:
- Chelation: The compound binds metal ions, disrupting metal-dependent enzymatic activities in microorganisms and cancer cells.
- Antimicrobial Action: It interferes with metal-dependent enzymes, inhibiting microbial growth.
- Anticancer Activity: Induces apoptosis in cancer cells by disrupting metal ion homeostasis.
Chemistry
- Ligand in Coordination Chemistry: Used for the extraction and separation of metal ions.
- Synthesis of Dyes and Pigments: Employed in industrial applications for producing colorants.
Biology
- Antimicrobial Properties: Investigated against a range of pathogens.
- Anticancer Properties: Studied for its potential to treat various cancers.
Medicine
- Therapeutic Agent: Potential use in treating diseases such as cancer and infections.
- Neuroprotective Effects: Emerging studies suggest possible applications in neurodegenerative diseases.
Anticancer Studies
Research has demonstrated that 8-Quinolinol, 7-[(diethylamino)methyl]- exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies on Hep-G2 and BEL-7404 cell lines revealed IC50 values of 0.8 nM and 11.88 nM respectively, indicating potent anticancer activity .
- In vivo studies using HeLa xenografts showed a tumor inhibition rate of 43.7%, highlighting its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has shown promising results against several microbial strains:
- It demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Comparative Data Table
Application Area | Specific Use | Findings |
---|---|---|
Chemistry | Ligand for metal ion extraction | Effective in separating metal ions from solutions |
Biology | Antimicrobial | Exhibited significant antimicrobial activity against various pathogens |
Medicine | Anticancer | Induced apoptosis in cancer cells with low IC50 values |
Mechanism of Action
The mechanism of action of 7-((Diethylamino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can disrupt various biological processes. In antimicrobial applications, it interferes with the metal-dependent enzymes in microorganisms, leading to their inhibition. In anticancer applications, it can induce apoptosis in cancer cells by disrupting metal ion homeostasis .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Electronic Features
Key Compounds for Comparison :
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol (): Substituent: Morpholino-phenylmethyl group at the 7-position. Impact: The morpholine ring introduces a polar, six-membered heterocycle, increasing hydrophilicity compared to the diethylamino group. This may reduce membrane permeability but enhance water solubility .
7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol (): Substituent: Fluorophenyl-pyridinylamino-methyl group. The aromaticity may enhance π-π stacking interactions in drug-receptor binding .
5,7-Diamino-2-methylquinolin-8-ol (): Substituent: Amino groups at 5- and 7-positions, plus a methyl group at 2-position. Impact: The amino groups increase polarity and basicity, favoring interactions with acidic residues in enzymes or DNA. However, reduced lipophilicity may limit bioavailability .
7-(Selenocyanatomethyl)quinoline-8-ol (): Substituent: Selenocyanate-methyl group. This contrasts with the diethylamino group’s inert electronic profile .
Comparative Table 1: Structural Properties
Compound | Substituent at 7-Position | Molecular Weight | Key Functional Groups |
---|---|---|---|
8-Quinolinol, 7-[(diethylamino)methyl]- | Diethylamino-methyl | 260.34 (calc.) | -NH(CH₂CH₃)₂, -OH |
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol | Morpholino-phenylmethyl | 376.43 | Morpholine, phenyl, -OH |
7-(Selenocyanatomethyl)quinoline-8-ol | Selenocyanate-methyl | 258.17 | -SeCN, -OH |
5,7-Diamino-2-methylquinolin-8-ol | Amino | 190.21 | -NH₂ (x2), -CH₃, -OH |
Biological Activity
8-Quinolinol, 7-[(diethylamino)methyl]- is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of 8-Quinolinol derivatives often involves interactions with various molecular targets. Key mechanisms include:
- NAD(P)H-quinone oxidoreductase (NQO1) Inhibition : Compounds like 8-Quinolinol can inhibit NQO1, leading to antiproliferative effects in cancer cells by inducing mitochondrial dysfunction and apoptosis through the modulation of Bcl-2 and Bax proteins .
- Telomerase Activity Inhibition : Certain complexes of 8-HQ derivatives have demonstrated the ability to inhibit telomerase activity, which is crucial for cancer cell immortality. For instance, Co(II) complexes derived from 8-HQ showed significantly lower IC50 values against HeLa cells compared to traditional chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
The biological efficacy of 8-Quinolinol derivatives is heavily influenced by substituents at various positions on the quinoline ring. Research indicates that:
- Substituents at C-7 : The introduction of different functional groups at the C-7 position can enhance or diminish anticancer activity. For example, halogen substitutions have shown varying effects on cytotoxicity against different cancer cell lines .
- Lipophilicity and Electron-Withdrawing Groups : Higher lipophilicity and the presence of electron-withdrawing groups on the anilide ring have been correlated with increased antiviral activity against viruses like H5N1 and potentially COVID-19 .
Case Studies
- Anticancer Activity : A study evaluating a series of 5,7-dihalo-8-quinolinol derivatives found that certain compounds exhibited IC50 values as low as 0.80 nM against HeLa cells, demonstrating potent anticancer properties while maintaining low toxicity to normal cells .
- Antiviral Properties : Research on di-substituted derivatives revealed significant inhibition rates against H5N1 virus growth with minimal cytotoxicity. For instance, a compound with a specific substitution pattern achieved over 91% virus growth inhibition .
- Combinatorial Studies : Combinations of 8-HQ derivatives with metal complexes have shown synergistic effects in anticancer activity. For example, cobalt(II) complexes demonstrated enhanced cytotoxicity compared to their parent compounds alone .
Data Tables
Compound Name | IC50 (nM) | Target Cell Line | Activity Type |
---|---|---|---|
Co(II)-Complex with 8-HQ | 0.80 | HeLa | Antitumor |
3-Cl-2-F Derivative | - | H5N1 | Antiviral |
Diethylamino Substituted Compound | - | Various | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-Quinolinol, 7-[(diethylamino)methyl]-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a Mannich reaction, where 8-hydroxyquinoline reacts with paraformaldehyde and diethylamine under reflux in ethanol. Triethylamine is often added as a base to deprotonate intermediates and stabilize the reaction . Variations in solvent polarity (e.g., ethanol vs. methanol) and reaction time (12–24 hours) significantly affect yield. For example, extended reflux periods (>18 hours) may reduce byproduct formation but risk decomposition of the diethylamino-methyl group. Characterization via 1H NMR should confirm the presence of the diethylamino (-N(CH2CH3)2) protons at δ 1.1–1.3 ppm and methylene (-CH2-) protons near δ 3.5–4.0 ppm .
Q. How can researchers characterize the chelation properties of this compound toward transition metals like Zn2+ or Cu2+?
- Methodological Answer : Fluorescence titration experiments are critical. Dissolve the compound in DMSO or ethanol (0.1 mM), and titrate with incremental additions of metal salts (e.g., ZnCl2) in buffered aqueous solutions (pH 6–7.5). Monitor fluorescence emission at 450–550 nm (excitation at 350–400 nm). A Stern-Volmer plot can quantify binding constants (Kb), while Job’s plot analysis determines stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) . Conflicting data from UV-Vis vs. fluorescence assays may arise due to solvent polarity effects, necessitating cross-validation .
Q. What are the solubility challenges for this compound in biological assay buffers, and how can they be mitigated?
- Methodological Answer : The compound’s hydrophobicity (due to the quinoline core and diethylamino group) limits solubility in aqueous buffers. Use co-solvents like DMSO (≤1% v/v) or ethanol. For in vitro assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4). Dynamic light scattering (DLS) can assess aggregation. If precipitation occurs, consider structural analogs with hydrophilic substituents (e.g., sulfonate groups) or use cyclodextrin-based encapsulation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., fluorescence quenching vs. enhancement) for metal-chelation studies be resolved?
- Methodological Answer : Contradictions often arise from competing mechanisms: (i) photoinduced electron transfer (PET) quenching vs. (ii) chelation-enhanced fluorescence (CHEF). Perform time-resolved fluorescence decay assays to distinguish PET (short lifetime) from CHEF (longer lifetime). Control experiments with redox-inactive metals (e.g., Mg2+) or chelators (e.g., EDTA) can isolate specific interactions. Computational modeling (DFT) of frontier molecular orbitals may further clarify electronic transitions .
Q. What strategies optimize the compound’s selectivity for Zn2+ over competing ions like Fe3+ in complex biological matrices?
- Methodological Answer : Introduce steric hindrance or electronic tuning. For example:
- Replace the diethylamino group with a bulkier tertiary amine (e.g., piperazine) to limit Fe3+ coordination.
- Modify the quinoline ring with electron-withdrawing groups (e.g., -Cl at position 5) to destabilize Fe3+ binding.
- Validate selectivity via ICP-MS analysis of metal uptake in cell lysates after treatment with the probe .
Q. How can researchers design in vivo studies to evaluate the compound’s efficacy as a fluorescent probe for zinc homeostasis?
- Methodological Answer :
- Animal Models : Use zebrafish embryos or murine models with zinc-deficient diets. Inject the compound (1–10 µM in saline) and monitor fluorescence via confocal microscopy.
- Controls : Co-administer TPEN (a zinc chelator) to confirm reversibility.
- Toxicity : Assess via MTT assay in HEK293 cells (IC50 > 50 µM is acceptable).
- Data Interpretation : Correlate fluorescence intensity with tissue-specific zinc levels quantified by LA-ICP-MS .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and confirm the diethylamino-methyl substitution at position 7.
- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and 13C chemical shifts, particularly for overlapping signals in the aromatic region.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 260.1652 for C14H18N2O) .
Q. Tables for Key Data
Properties
CAS No. |
77895-34-2 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
7-(diethylaminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3 |
InChI Key |
ZDKKFSNLZTZYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.